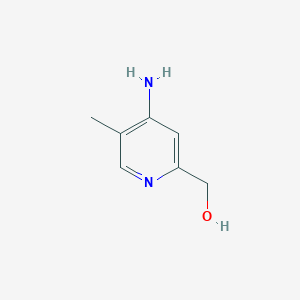

4-Amino-5-methylpyridine-2-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-5-methylpyridine-2-methanol is a pyridine derivative that is significantly alkaline . Its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound can start from 2-Chloro-4-amino-5-methylpyridine, dissolved in ethylene glycol . The crude product could be precipitated by adding a hydrochloric acid/methanol solution .Molecular Structure Analysis

The molecular weight of this compound is 138.17 . The IUPAC name is (4-amino-5-methylpyridin-2-yl)methanol .Chemical Reactions Analysis

The alcoholic hydroxyl group of this compound can undergo corresponding nucleophilic substitution reactions under alkaline conditions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

4-Amino-5-methylpyridine-2-methanol has a variety of scientific research applications. It has been used as an inhibitor of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol. This compound has also been used as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, this compound has been used in the synthesis of a variety of other organic compounds, such as 4-amino-5-methylpyridine-2-carboxylic acid and 4-amino-5-methylpyridine-2-sulfonic acid.

Wirkmechanismus

Target of Action

It’s known that pyridine derivatives, which this compound is a part of, can interact with various biological targets due to their structural similarity to many bioactive molecules .

Mode of Action

It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .

Result of Action

It’s known that pyridine derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-methylpyridine-2-methanol . For instance, pH and temperature can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .

Vorteile Und Einschränkungen Für Laborexperimente

4-Amino-5-methylpyridine-2-methanol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments. In addition, this compound can be toxic in large doses, so it is important to use it with caution.

Zukünftige Richtungen

There are a number of potential future directions for research on 4-Amino-5-methylpyridine-2-methanol. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development. Additionally, further research could be done to explore its potential uses in other areas, such as in the synthesis of other organic compounds. Finally, research could be done to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesemethoden

The synthesis of 4-Amino-5-methylpyridine-2-methanol is relatively simple and can be accomplished in a few steps. The first step is to synthesize 2-amino-5-methylpyridine by reacting a mixture of aniline and acetic anhydride. This reaction produces 2-amino-5-methylpyridine as a white solid. The next step is to react the 2-amino-5-methylpyridine with methanol in the presence of a catalyst such as potassium hydroxide. This reaction produces this compound as a white crystalline solid.

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

(4-amino-5-methylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEYUWQILBWTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.